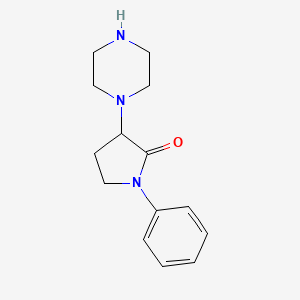

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one

Description

Propriétés

IUPAC Name |

1-phenyl-3-piperazin-1-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPMXNLEFGLUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

It is suggested that similar compounds can inhibit the uptake of neurotransmitters like dopamine and norepinephrine. This inhibition could lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, potentially altering neuronal signaling.

Biochemical Pathways

The inhibition of neurotransmitter uptake suggests that it may impact dopaminergic and noradrenergic signaling pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and the stress response.

Analyse Biochimique

Biochemical Properties

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with α1- and α2-adrenoceptors, displaying high affinity for these receptors. These interactions suggest that this compound may influence adrenergic signaling pathways, potentially affecting cardiovascular and neurological functions.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the uptake of dopamine and norepinephrine, which are critical neurotransmitters in the nervous system. This inhibition can lead to altered cell signaling and metabolic processes, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It acts as a non-selective antagonist of α1B and α2A-adrenoceptors, which can lead to vasodilation and reduced blood pressure. Additionally, it can inhibit the uptake of dopamine and norepinephrine, further influencing neurotransmitter levels and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its hypotensive effects can last for longer than an hour when administered intravenously at a dose of 2.5 mg/kg in normotensive anesthetized rats. The stability and degradation of the compound in various conditions are crucial for understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce triglyceride and glucose levels in rat plasma without affecting body weight or blood pressure in normotensive animals. Higher doses may lead to adverse effects, including potential toxicity and altered physiological functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as α1- and α2-adrenoceptors, influencing metabolic processes related to lipid and carbohydrate homeostasis. The compound’s metabolism may also involve oxidation and reduction reactions, contributing to its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. It is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues. Understanding these mechanisms is crucial for determining the compound’s efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for its interactions with biomolecules and its overall biochemical effects.

Activité Biologique

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, also known as 1-phenyl-3-(1-piperazinyl)-2-pyrrolidinone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : C14H19N3O

- Molecular Weight : 245.32 g/mol

- IUPAC Name : 1-phenyl-3-(1-piperazinyl)-2-pyrrolidinone

- CAS Number : 1280290-03-0

Structural Features

The compound features a pyrrolidinone ring with a phenyl group and a piperazine moiety, which are significant in determining its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

- Antidepressant Effects : The compound has been investigated for its potential antidepressant properties. Studies suggest that it may influence serotonin and norepinephrine levels in the brain, similar to established antidepressants.

- Antipsychotic Activity : Preliminary data indicate that this compound may exhibit antipsychotic effects by modulating dopaminergic and serotonergic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and transporters. Key mechanisms include:

- Serotonin Receptor Modulation : The compound may act as an antagonist or partial agonist at various serotonin receptors (5-HT receptors), influencing mood and behavior.

- Dopamine Receptor Interaction : It may also interact with dopamine D2 receptors, which are crucial in the treatment of psychotic disorders.

- Norepinephrine Reuptake Inhibition : Similar to some antidepressants, it may inhibit the reuptake of norepinephrine, enhancing its availability in synaptic clefts.

Study on Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages compared to control groups. The study highlighted the compound's potential as a candidate for further development in treating depression.

Antipsychotic Potential

Another research effort focused on the antipsychotic effects of this compound. Using rodent models, researchers observed that it reduced hyperactivity induced by amphetamines, suggesting dopaminergic modulation. Behavioral assessments indicated improvements in symptoms associated with psychosis.

Comparative Analysis of Biological Activities

| Activity Type | Mechanism of Action | Reference Study |

|---|---|---|

| Antidepressant | Serotonin and norepinephrine modulation | Study on Antidepressant Activity |

| Antipsychotic | Dopamine receptor antagonism | Study on Antipsychotic Potential |

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis:

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized in the development of novel pharmaceuticals by providing a scaffold for further functionalization and modification.

Analytical Reference Compound:

In analytical chemistry, this compound is employed as a reference standard in various assays and methods, aiding in the identification and quantification of similar chemical entities in research settings .

Biological Applications

Pharmacological Investigations:

Research has indicated that this compound interacts with specific biological targets, including enzymes and receptors. Its potential therapeutic effects are being studied, particularly concerning its activity against neurological disorders and other diseases .

Mechanism of Action:

The compound's mechanism of action is primarily through modulation of receptor activity. For instance, it may influence neurotransmitter systems, which is crucial for developing treatments for conditions such as anxiety and depression .

Medicinal Applications

Drug Development:

There is ongoing exploration into the use of this compound as a drug candidate. Studies have focused on its efficacy against various conditions, including mental health disorders and pain management. Its structural characteristics allow for modifications that can enhance its pharmacological profiles .

Case Studies:

Recent studies have highlighted the compound's potential in treating specific conditions:

- Anxiolytic Effects: Research demonstrated that derivatives of this compound exhibited significant anxiolytic properties in animal models, suggesting its utility in managing anxiety disorders .

- Antidepressant Activity: Another study indicated that modifications to the piperazine ring could enhance antidepressant effects, paving the way for new therapeutic agents .

Industrial Applications

Material Science:

In industrial chemistry, this compound is being explored for its potential in developing new materials. Its unique properties may lead to innovations in polymer chemistry and coatings, where specific functionalities are desired .

Precursor for Synthesis:

The compound acts as a precursor for synthesizing other valuable compounds used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (e.g., oxidation, reduction) allows chemists to create diverse derivatives with tailored properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The pyrrolidin-2-one scaffold, combined with arylpiperazine substituents, is a common motif in compounds targeting adrenoceptors, arrhythmia, and metabolic disorders. Below is a comparison of key analogs:

Table 1: Structural and Pharmacological Comparison of Selected Pyrrolidin-2-one Derivatives

Structure-Activity Relationships (SAR)

Piperazine Substitution :

- The aryl group on piperazine (e.g., o-tolyl in EP-47, chlorophenyl in Compound 7) critically influences receptor affinity. Electron-withdrawing groups (e.g., Cl) enhance α1-AR binding , while bulky substituents like o-tolyl improve metabolic effects .

- Hydroxyl groups (e.g., EP-40) enhance antioxidant activity but may increase QTc prolongation risks .

Linker Modifications :

- Pyrrolidinone Core: The lactam ring provides rigidity, favoring interactions with adrenoceptor binding pockets. Modifications at position 1 (e.g., phenyl in the target compound) may influence bioavailability and CNS penetration .

Méthodes De Préparation

Cyclization Using Lawesson’s Reagent (Patent WO2015063709A)

- Starting Material: A precursor compound (Formula V) undergoes cyclization.

- Reagent: Lawesson’s reagent is used as a cyclizing agent instead of toxic phosphorus oxychloride.

- Process Conditions:

- Organic layers are washed with sodium chloride solution at 50–55°C.

- Concentration under atmospheric pressure at 100–110°C to reduce volume.

- Cooling steps with controlled temperature additions of glacial acetic acid.

- Stirring and crystallization at temperatures ranging from 0°C to 55°C.

- Outcome: Improved yield and purity of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and its salts.

- Advantages:

- Avoids pyridine, reducing toxicity.

- Industrially scalable with better environmental profile.

- Solid product isolation by filtration and washing with toluene.

- Drying: Final product dried at 40–45°C for 15–20 hours to obtain the acetate salt form.

Condensation and Amino Protecting Group Removal (Patent CN103275010A)

- Starting Materials: Compound IV (a protected piperazine derivative) and phenylhydrazine.

- Step 1: Condensation reaction in fatty alcohol solvents (C12-C14 or C12-C18) with a water-retaining agent (anhydrous sodium sulfate, copper sulfate, or magnesium sulfate).

- Step 2: Solvent removal under reduced pressure to obtain intermediate III.

- Step 3: Intermediate III is dissolved in tetrahydrofuran (THF), followed by addition of condensation reagents such as Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent, and organic bases like pyridine or triethylamine.

- Step 4: Reaction at 40–60°C until starting materials are consumed.

- Step 5: Neutralization of reaction mixture, extraction, and concentration to isolate compound II.

- Step 6: Removal of amino protecting groups to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

- Advantages:

- Avoids highly toxic reagents like phosphorus oxychloride.

- Higher reaction yield and better safety profile.

- Environmentally friendly with minimal industrial waste.

- Suitable for large-scale industrial production.

Comparative Data Table of Preparation Methods

| Aspect | Lawesson’s Reagent Cyclization (WO2015063709A) | Condensation & Deprotection (CN103275010A) |

|---|---|---|

| Key Reagents | Lawesson’s reagent, glacial acetic acid | Lawesson reagent, Davy/Japanese/Belleau reagents, fatty alcohol solvents |

| Solvents | Toluene, aqueous sodium chloride solution | Fatty alcohols (C12-C14, C12-C18), THF |

| Temperature Range | 0°C to 110°C (various steps) | 40°C to 60°C |

| Use of Protecting Groups | Yes, with subsequent deprotection | Yes, amino protecting groups removed after condensation |

| Toxic Reagents Avoided | Pyridine, phosphorus oxychloride | Phosphorus oxychloride, tetraphosphorus decasulfide |

| Yield and Purity | Improved yield and purity reported | High yield, good purity, suitable for scale-up |

| Environmental Impact | Reduced toxic waste, better solvent management | Minimal industrial waste, environmentally friendly |

| Industrial Scalability | Designed for industrial production | Suitable for large-scale production |

Detailed Research Findings and Notes

- The use of Lawesson’s reagent as a cyclizing agent represents a significant improvement over traditional phosphorus oxychloride methods, which are time-consuming and yield lower purity products.

- The stepwise temperature control during crystallization and washing enhances the isolation of pure crystalline products.

- Avoidance of pyridine and toxic phosphorus reagents aligns with modern green chemistry principles and industrial safety requirements.

- The condensation method employing fatty alcohol solvents and water-retaining agents facilitates efficient reaction completion and easy solvent removal.

- The removal of amino protecting groups after condensation is critical to obtain the target piperazine derivative.

- Both methods emphasize reaction conditions that are mild, reproducible, and scalable, making them suitable for pharmaceutical manufacturing.

- The described processes have been patented, indicating their novelty and industrial relevance.

Q & A

Q. What synthetic strategies are employed for preparing 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one and its analogs?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:

- Step 1 : Chlorination of intermediates using reagents like thionyl chloride.

- Step 2 : Coupling of piperazine derivatives via nucleophilic attack under reflux conditions in solvents such as dimethylformamide (DMF) or dioxane.

- Step 3 : Purification via column chromatography and characterization using NMR and mass spectrometry .

Q. How are structural characterization techniques applied to confirm the identity of pyrrolidin-2-one derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To verify regiochemistry and substituent positions (e.g., distinguishing phenyl and piperazine moieties).

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical in pharmacological studies).

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are used for initial pharmacological screening of α-adrenergic activity?

- Radioligand Binding Assays : Competitive displacement of [³H]-prazosin (for α1-adrenoceptors) or [³H]-RX821002 (for α2-adrenoceptors) in transfected cell membranes.

- Functional Assays : Measurement of cAMP levels or calcium flux in HEK293 cells expressing recombinant receptors to determine agonist/antagonist profiles .

Advanced Research Questions

Q. How do researchers address contradictory results in α-adrenoceptor subtype selectivity among structurally similar pyrrolidin-2-one derivatives?

Contradictions arise due to differences in substituent positioning (e.g., o-tolyl vs. p-tolyl groups). Methodological approaches include:

- Comparative Binding Studies : Testing analogs against α1A, α1B, and α1D subtypes to map steric and electronic effects.

- Molecular Dynamics Simulations : Modeling ligand-receptor interactions to identify critical hydrogen bonds or hydrophobic contacts (e.g., piperazine nitrogen interactions with Asp106 in α1-adrenoceptors) .

Q. What experimental approaches are used to evaluate metabolic effects in animal models of obesity?

- High-Fat Diet (HFD) Models : Administering the compound (e.g., 10 mg/kg/day) to Sprague-Dawley rats for 8 weeks while monitoring:

- Body Weight : Weekly measurements.

- Blood Biomarkers : ELISA for glucose, triglycerides, and insulin.

- Locomotor Activity : Open-field tests to rule out sedation.

- Thermoregulation : Core temperature monitoring via telemetry .

Q. How is molecular docking used to understand structure-activity relationships (SAR) for adrenoceptor binding?

- Docking Software : Tools like AutoDock Vina or Schrödinger Suite simulate ligand placement in receptor binding pockets.

- Key Parameters :

- Binding Affinity : Estimated via scoring functions (e.g., ΔG values < -8 kcal/mol suggest strong binding).

- Pose Analysis : Identifying interactions (e.g., hydrogen bonds between pyrrolidin-2-one carbonyl and Ser192 in α2-adrenoceptors).

- Validation : Correlation of docking results with experimental IC50 values from radioligand assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.